![molecular formula C11H12FNO3 B1624885 Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 220120-59-2](/img/structure/B1624885.png)
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound belongs to the class of benzoxazines and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives have been the subject of several studies focusing on their synthesis and chemical properties. Mayer et al. (2001) discussed the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, highlighting the low yields obtained from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate (Mayer et al., 2001). Additionally, Štefanić et al. (2001) described a reaction involving ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, leading to the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, confirming the structure of the products through X-ray analysis (Štefanić et al., 2001).
Potential in Medicinal Chemistry
Several studies have explored the potential of ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives in medicinal chemistry. For example, Matsumoto et al. (1984) synthesized compounds with this moiety for potential use as antibacterial agents, indicating a broad and potent in vitro antibacterial activity for certain derivatives (Matsumoto et al., 1984). Additionally, research by Rameshkumar et al. (2003) synthesized and characterized a series of derivatives, revealing significant antibacterial and weak antifungal activities in vitro (Rameshkumar et al., 2003).
Herbicide Development
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been utilized in the development of herbicides. A study by Qiang (2011) described the synthesis of an intermediate for the novel herbicide flumioxazin, starting from 2,4-difluoronitrobenzene and following various chemical reactions (Qiang, 2011).
properties
IUPAC Name |
ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOMLOLSDHZKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454317 | |
Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
CAS RN |
220120-59-2 | |
Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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